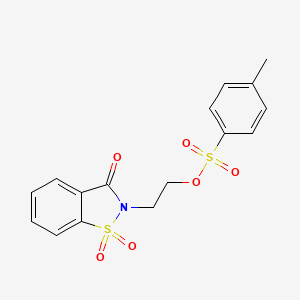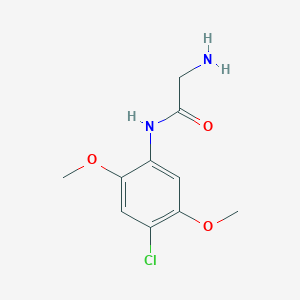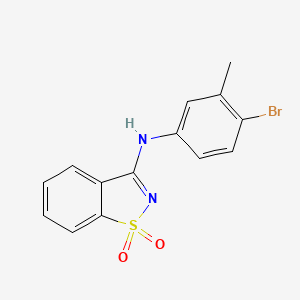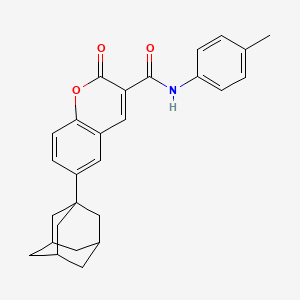
N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two nitro groups, two chlorine atoms, and a hydroxyl group attached to a benzene ring, along with an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 3 and 4 positions of the benzene ring.
Amidation: The chlorinated product is reacted with 3,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in drug discovery.
Medicine
The compound is being explored for its potential therapeutic applications. Its ability to inhibit specific enzymes suggests it could be developed into a drug for treating diseases where these enzymes play a critical role.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals. It is incorporated into pesticides and herbicides to enhance their efficacy.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dichlorophenyl)-2-hydroxybenzamide
- N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide
- N-(3,4-dichlorophenyl)-2-hydroxy-4,6-dinitrobenzamide
Uniqueness
N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the specific arrangement of its functional groups. The presence of both nitro and hydroxyl groups on the benzene ring, along with the dichlorophenyl moiety, imparts distinct chemical and biological properties to the compound. This unique structure allows it to interact with molecular targets in a specific manner, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H7Cl2N3O6 |
|---|---|
Peso molecular |
372.11 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7Cl2N3O6/c14-9-2-1-6(3-10(9)15)16-13(20)8-4-7(17(21)22)5-11(12(8)19)18(23)24/h1-5,19H,(H,16,20) |
Clave InChI |
SSJBEVCOLKXLBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(3,4-dimethylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12488076.png)

![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12488080.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12488094.png)

![4-(2,4-dichlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B12488108.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B12488122.png)

![8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488151.png)

![(3aS,4R,9bR)-8-methyl-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12488158.png)

